2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

Beschreibung

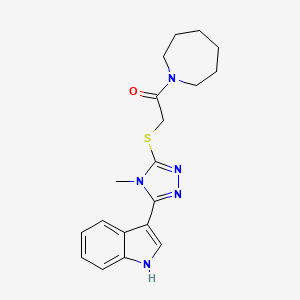

This compound features a hybrid structure combining an indole moiety, a 1,2,4-triazole ring substituted with a methyl group, a thioether linkage, and an azepane (7-membered cyclic amine) connected via a ketone. Indole derivatives are widely studied for their biological activities, including anticancer and antimicrobial properties . The triazole-thioether scaffold is known to enhance metabolic stability and binding affinity in drug design . The azepane group may improve solubility and pharmacokinetic profiles compared to smaller cyclic amines.

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-23-18(15-12-20-16-9-5-4-8-14(15)16)21-22-19(23)26-13-17(25)24-10-6-2-3-7-11-24/h4-5,8-9,12,20H,2-3,6-7,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQNFCGWPDSIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the indole derivative, then react it with appropriate reagents to form the triazole ring, and finally introduce the azepane moiety through a thiol-ene reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the final product meets quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the thiol group to a sulfonic acid.

Reduction: : Reducing the azepane ring to a simpler cyclic structure.

Substitution: : Replacing the triazole or indole groups with other functional groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Employing reducing agents such as lithium aluminum hydride.

Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed

Oxidation: : Formation of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(azepan-1-yl)ethanone.

Reduction: : Production of a simpler cyclic structure, such as 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(cyclohexyl)ethanone.

Substitution: : Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research areas:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Applied in the development of new materials and chemical processes.

Wirkmechanismus

The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate its mechanism.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Comparisons

Indole vs. Benzimidazole Core: The target compound’s indole moiety (vs. Benzimidazole analogs (e.g., 5w) exhibit potent antifungal activity via ergosterol inhibition, while indole derivatives (e.g., ) show stronger anticancer effects, suggesting core-dependent target specificity .

Substituent Effects on Activity :

- Azepane Group : The 7-membered azepane ring likely improves solubility and bioavailability compared to smaller amines (e.g., piperidine in ) or aromatic substituents (e.g., fluorophenyl in ) .

- Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., in ) enhance antimalarial activity but may increase toxicity, whereas methyl/methoxy groups (e.g., ) balance potency and safety .

Mechanistic Insights :

- Triazole-thioether derivatives with fluorophenyl groups () inhibit cancer cell viability by disrupting metabolic pathways, while benzimidazole-triazoles () target fungal ergosterol synthesis. The azepane-containing target compound may act on similar pathways but with improved tissue penetration .

Physicochemical Properties: Melting points for analogs range from 121°C (methoxy-substituted) to >300°C (bis-indolyl derivatives), correlating with crystallinity and stability . The azepane group’s flexibility may lower the target compound’s melting point, enhancing formulation feasibility.

Biologische Aktivität

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. The combination of indole and triazole moieties in its structure suggests a wide range of pharmacological applications, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure can be represented as follows:

This structure consists of an indole ring, a triazole ring, and an azepane moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing indole and triazole derivatives exhibit significant anticancer properties. A study focusing on similar triazole derivatives demonstrated their efficacy against various cancer cell lines. For instance, compounds with similar structures were found to inhibit the growth of colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 μM to 43.4 μM against breast cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of This compound has been evaluated against several bacterial strains. In comparative studies, derivatives with similar scaffolds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The zone of inhibition increased significantly with higher concentrations of the compounds tested .

Enzyme Inhibition

Additionally, the compound may act as an inhibitor for certain metabolic enzymes. Compounds with triazole rings have shown potential in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurological disorders . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions.

Summary Table of Biological Activities

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A recent study synthesized several triazole derivatives similar to This compound and evaluated their biological activities. Among these derivatives, some exhibited potent anticancer effects against multiple cell lines, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Based Drug Design

Another research effort employed structure-based drug design to optimize compounds with indole and triazole functionalities. The study focused on improving binding affinity to target proteins involved in cancer progression and microbial resistance. The results indicated that specific modifications could significantly enhance both anticancer and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.